2-Phenyloxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloxetan-3-ol is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a phenyl group attached to the second carbon of the oxetane ring and a hydroxyl group attached to the third carbon. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyloxetan-3-ol can be synthesized through several methods. One common approach involves the epoxide ring-opening reaction. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in the formation of oxetanes . Another method involves the cyclization of intermediates such as hydroxy malonates to form oxetane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, solvent, and concentration of reagents. For example, using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures can facilitate the formation of oxetane rings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyloxetan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyloxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
2-Phenyloxetan-3-ol can be compared with other oxetane derivatives, such as:
3-Phenyloxetan-3-ol: Similar structure but with the phenyl group attached to the third carbon.
3-Oximinooxetane: Contains an oxime group, making it a precursor for energetic materials.
2,2-Dimethyloxetane: Features two methyl groups attached to the second carbon, affecting its reactivity and properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-phenyloxetan-3-ol |
InChI |
InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI Key |
NYSJWCOGGURCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.